molecular formula C22H17NO B14732277 Quinoline, 6-methoxy-2,4-diphenyl- CAS No. 5855-65-2

Quinoline, 6-methoxy-2,4-diphenyl-

Cat. No.: B14732277
CAS No.: 5855-65-2
M. Wt: 311.4 g/mol
InChI Key: VQVXFWLQBQAHCH-UHFFFAOYSA-N
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Description

Quinoline, 6-methoxy-2,4-diphenyl- is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The presence of methoxy and diphenyl groups in this compound enhances its chemical properties, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline, 6-methoxy-2,4-diphenyl- typically involves multi-step reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include heating and the use of solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity. These methods not only improve the yield but also reduce the production of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 6-methoxy-2,4-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using reagents like bromine or chlorine, followed by nucleophilic substitution with amines or thiols.

Major Products

The major products formed from these reactions include hydroxylated, aminated, and halogenated derivatives, which can further undergo functionalization for specific applications.

Scientific Research Applications

Quinoline, 6-methoxy-2,4-diphenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Acts as a fluorescent probe for studying biological systems.

    Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: Utilized in the development of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of quinoline, 6-methoxy-2,4-diphenyl- involves its interaction with various molecular targets. In medicinal applications, it can inhibit enzymes or interact with DNA, leading to the disruption of cellular processes. The methoxy and diphenyl groups enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    6-Methoxyquinoline: Lacks the diphenyl groups but retains the methoxy group.

    2,4-Diphenylquinoline: Lacks the methoxy group but retains the diphenyl groups.

Uniqueness

Quinoline, 6-methoxy-2,4-diphenyl- is unique due to the combined presence of methoxy and diphenyl groups, which enhance its chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other quinoline derivatives.

Properties

IUPAC Name

6-methoxy-2,4-diphenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO/c1-24-18-12-13-21-20(14-18)19(16-8-4-2-5-9-16)15-22(23-21)17-10-6-3-7-11-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVXFWLQBQAHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471916
Record name Quinoline, 6-methoxy-2,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5855-65-2
Record name Quinoline, 6-methoxy-2,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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